Cas no 1496651-70-7 (1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene)

1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene is a versatile brominated aromatic compound featuring a trifluoromethyl substituent, offering unique reactivity and stability for synthetic applications. The bromopropane side chain enhances its utility as an intermediate in nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group influences electrophilic aromatic substitution patterns. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its structural motifs contribute to bioactivity and metabolic stability. Its well-defined reactivity profile allows for precise functionalization, making it a preferred choice for constructing complex molecular architectures. The combination of bromine and trifluoromethyl groups ensures compatibility with cross-coupling and fluorination methodologies, broadening its applicability in advanced organic synthesis.
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene structure
1496651-70-7 structure
商品名:1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
CAS番号:1496651-70-7
MF:C10H10BrF3
メガワット:267.085612773895
CID:6014324
PubChem ID:65815313

1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
    • Benzene, 1-(2-bromo-1-methylethyl)-3-(trifluoromethyl)-
    • ACWUBBIXPNMWKH-UHFFFAOYSA-N
    • CS-0304020
    • EN300-1932048
    • AKOS015156503
    • 1496651-70-7
    • インチ: 1S/C10H10BrF3/c1-7(6-11)8-3-2-4-9(5-8)10(12,13)14/h2-5,7H,6H2,1H3
    • InChIKey: ACWUBBIXPNMWKH-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C)CBr)=CC=CC(C(F)(F)F)=C1

計算された属性

  • せいみつぶんしりょう: 265.99180g/mol
  • どういたいしつりょう: 265.99180g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 密度みつど: 1.434±0.06 g/cm3(Predicted)
  • ふってん: 212.8±35.0 °C(Predicted)

1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932048-0.05g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
0.05g
$587.0 2023-09-17
Enamine
EN300-1932048-2.5g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
2.5g
$1370.0 2023-09-17
Enamine
EN300-1932048-10g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
10g
$3007.0 2023-09-17
Enamine
EN300-1932048-0.25g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
0.25g
$642.0 2023-09-17
Enamine
EN300-1932048-5.0g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
5g
$3313.0 2023-06-02
Enamine
EN300-1932048-0.1g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
0.1g
$615.0 2023-09-17
Enamine
EN300-1932048-10.0g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
10g
$4914.0 2023-06-02
Enamine
EN300-1932048-1g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
1g
$699.0 2023-09-17
Enamine
EN300-1932048-0.5g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
0.5g
$671.0 2023-09-17
Enamine
EN300-1932048-1.0g
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene
1496651-70-7
1g
$1142.0 2023-06-02

1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene 関連文献

1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzeneに関する追加情報

Professional Introduction to 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene (CAS No. 1496651-70-7)

1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene, with the CAS number 1496651-70-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of aromatic hydrocarbons modified with both bromine and trifluoromethyl substituents, which imparts unique chemical properties making it a valuable intermediate in synthetic chemistry. The presence of a 1-bromopropan-2-yl side chain enhances its reactivity, allowing for further functionalization and diversification in molecular design.

The structural features of 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene make it particularly interesting for applications in medicinal chemistry. The trifluoromethyl group, a well-known pharmacophore, is often incorporated into drug molecules to improve metabolic stability, binding affinity, and overall bioactivity. In contrast, the bromine atom provides a handle for further chemical transformations, such as cross-coupling reactions, which are pivotal in constructing complex organic molecules.

Recent advancements in the field of drug discovery have highlighted the importance of fluorinated aromatic compounds. These compounds exhibit enhanced lipophilicity and resistance to enzymatic degradation, making them attractive candidates for developing novel therapeutics. For instance, studies have demonstrated that trifluoromethyl-substituted benzenes can act as effective inhibitors of various biological targets, including enzymes and receptors involved in inflammatory and infectious diseases.

The synthesis of 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the bromination of a suitable aromatic ring followed by alkylation with 1-bromopropane. The introduction of the trifluoromethyl group can be achieved through halogen-metal exchange reactions or direct fluorination techniques. These synthetic strategies have been optimized to ensure high yields and purity, which are crucial for pharmaceutical applications.

In the context of medicinal chemistry, 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene has been explored as a building block for more complex molecules. Researchers have utilized its reactive sites to develop novel scaffolds with potential therapeutic activity. For example, derivatives of this compound have been investigated as candidates for treating neurological disorders due to their ability to modulate neurotransmitter systems. Additionally, the compound’s structural motif has been incorporated into molecules targeting cancer pathways, showcasing its versatility in drug design.

The pharmacological properties of 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene have been studied through both computational and experimental approaches. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide insights into binding affinities and potential side effects, guiding the optimization process for drug development. Experimental studies have further validated these predictions by assessing the compound’s activity in vitro and in vivo.

The safety and handling of 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene are important considerations in its application. While not classified as a hazardous material under standard regulations, proper laboratory practices should be followed to ensure safe handling. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP). These measures help mitigate risks associated with chemical exposure during synthesis and handling.

The future prospects of 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene in pharmaceutical research are promising. Ongoing studies aim to expand its utility by exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to the development of novel drugs with improved efficacy and safety profiles. As our understanding of molecular interactions grows, compounds like 1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene will continue to play a crucial role in advancing therapeutic strategies.

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